molecular formula C8H8N4OS B13698064 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13698064
M. Wt: 208.24 g/mol
InChI Key: GHAIFGXMYCWKLX-UHFFFAOYSA-N
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Description

2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a methoxy-pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(6-methoxy-3-pyridyl)pyridine-3-carboxamide
  • 2-Amino-5-bromo-N-(6-methoxy-3-pyridyl)pyridine-3-carboxamide

Uniqueness

2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-(6-methoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4OS/c1-13-6-3-2-5(4-10-6)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12)

InChI Key

GHAIFGXMYCWKLX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NN=C(S2)N

Origin of Product

United States

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